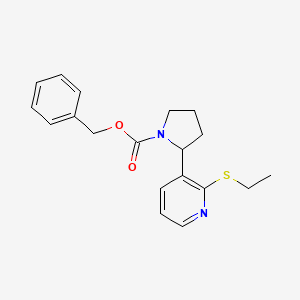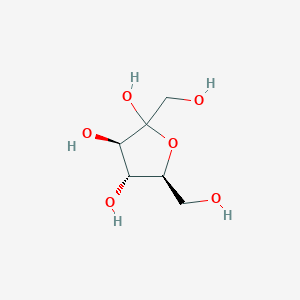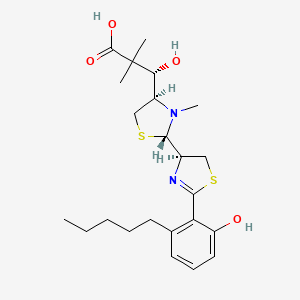![molecular formula C28H35Cl3NO19- B11826446 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R,3R,4R,5R,6R)-3,4-diacetoxi-6-hidroxi-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetoxi-6-(acetoximetil)oxan-2-il]oximetil]-5-(2,2,2-tricloroetanimidoyl)oxioxan-3-il]acetato es un compuesto orgánico complejo caracterizado por múltiples grupos acetilo e hidroxilo. Este compuesto destaca por su intrincada estereoquímica, que se indica por los múltiples centros quirales en su estructura.
Métodos De Preparación
La síntesis de 2-[(2R,3R,4R,5R,6R)-3,4-diacetoxi-6-hidroxi-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetoxi-6-(acetoximetil)oxan-2-il]oximetil]-5-(2,2,2-tricloroetanimidoyl)oxioxan-3-il]acetato normalmente implica una síntesis orgánica de múltiples pasos. El proceso comienza con la protección de los grupos hidroxilo seguida de una acetilación selectiva. Las condiciones de reacción a menudo requieren el uso de anhídrido acético y una base como la piridina para facilitar el proceso de acetilación. Los métodos de producción industrial pueden incluir el uso de equipos de síntesis automatizados para garantizar la precisión y la reproducibilidad.
Análisis De Reacciones Químicas
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos utilizando agentes oxidantes como PCC (Clorocromato de piridinio) o KMnO4 (Permanganato de potasio).
Reducción: El compuesto se puede reducir utilizando agentes reductores como LiAlH4 (Hidruro de aluminio y litio) para formar alcoholes.
Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes para estas reacciones incluyen NaOH (Hidróxido de sodio) y HCl (Ácido clorhídrico).
Aplicaciones Científicas De Investigación
2-[(2R,3R,4R,5R,6R)-3,4-diacetoxi-6-hidroxi-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetoxi-6-(acetoximetil)oxan-2-il]oximetil]-5-(2,2,2-tricloroetanimidoyl)oxioxan-3-il]acetato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: La estereoquímica del compuesto lo hace útil para estudiar las interacciones enzima-sustrato.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Los grupos acetilo e hidroxilo le permiten formar enlaces de hidrógeno y otras interacciones con enzimas y receptores. Estas interacciones pueden modular la actividad de estas proteínas, lo que lleva a diversos efectos biológicos. Las vías implicadas a menudo incluyen la transducción de señales y las vías metabólicas.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, 2-[(2R,3R,4R,5R,6R)-3,4-diacetoxi-6-hidroxi-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetoxi-6-(acetoximetil)oxan-2-il]oximetil]-5-(2,2,2-tricloroetanimidoyl)oxioxan-3-il]acetato es único debido a su estereoquímica y grupos funcionales específicos. Los compuestos similares incluyen:
2,3,4,5,6-pentaacetoxihexano: Carece del grupo tricloroetanimidoyl.
2,3,4,5-tetraacetoxipentano: Tiene menos grupos acetilo y carece del grupo tricloroetanimidoyl.
Estas diferencias en la estructura dan como resultado diferentes propiedades químicas y biológicas, haciendo que cada compuesto sea único en sus aplicaciones y efectos.
Propiedades
Fórmula molecular |
C28H35Cl3NO19- |
|---|---|
Peso molecular |
795.9 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate |
InChI |
InChI=1S/C28H36Cl3NO19/c1-10(33)42-8-16-19(44-11(2)34)20(45-12(3)35)21(46-13(4)36)25(48-16)43-9-17-27(7-18(39)40,51-15(6)38)23(47-14(5)37)22(24(41)49-17)50-26(32)28(29,30)31/h16-17,19-25,32,41H,7-9H2,1-6H3,(H,39,40)/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,27-/m1/s1 |
Clave InChI |
OSEXGASQMNUWBD-RGNBYEJLSA-M |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@]([C@@H]([C@H]([C@@H](O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)



![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)


![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
